2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide
Description
2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group and a carboxamide group The presence of difluorophenoxy and pyridinylmethyl groups adds to its structural complexity
Properties
IUPAC Name |
2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-14-4-3-13(9-15(14)20)26-18-12(2-1-6-23-18)10-24-17(25)11-5-7-22-16(21)8-11/h1-9H,10H2,(H2,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAJMRJEKWYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)C3=CC(=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the reaction of 3,4-difluorophenol with 3-bromopyridine under basic conditions to form 3-(3,4-difluorophenoxy)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 2-aminopyridine to yield the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide: Similar structure but with different fluorine substitution pattern.
2-amino-N-[[2-(3,5-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide: Another structural isomer with different fluorine positions.
Uniqueness
The unique substitution pattern of 3,4-difluorophenoxy in 2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
